Diethyl (3-chloro-2-oxopropyl)phosphonate
Overview
Description
Diethyl (3-chloro-2-oxopropyl)phosphonate is an organophosphorus compound with the molecular formula C7H14ClO4P and a molecular weight of 228.61 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Scientific Research Applications
Diethyl (3-chloro-2-oxopropyl)phosphonate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
Mode of Action
Similar compounds have been involved in various chemical reactions such as asymmetric michael addition, gem-chlorofluorination, cyclocondensation reactions, and diazo transfer reactions .
Biochemical Pathways
Related compounds have been used in the synthesis of 1,2,3-triazoles by cycloaddition .
Action Environment
It is known that the compound should be stored at a temperature between 28°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (3-chloro-2-oxopropyl)phosphonate can be synthesized through a multi-step process. One common method involves the reaction of diethyl methylphosphonate with n-butyllithium in tetrahydrofuran at -78°C, followed by the addition of copper(I) bromide and chloroacetyl chloride . The reaction conditions are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-chloro-2-oxopropyl)phosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include n-butyllithium, copper(I) bromide, and chloroacetyl chloride . Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of phosphonate derivatives.
Comparison with Similar Compounds
Similar Compounds
Diethyl (2-oxo-2-phenylethyl)phosphonate: Similar in structure but with a phenyl group instead of a chlorine atom.
Dimethyl (3-chloro-2-oxopropyl)phosphonate: Similar but with methyl groups instead of ethyl groups.
Uniqueness
Diethyl (3-chloro-2-oxopropyl)phosphonate is unique due to its specific reactivity and the presence of both a chloro and a phosphonate group. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
1-chloro-3-diethoxyphosphorylpropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClO4P/c1-3-11-13(10,12-4-2)6-7(9)5-8/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMAAXZDJLJCDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)CCl)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378644 | |
Record name | Diethyl (3-chloro-2-oxopropyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67257-29-8 | |
Record name | Diethyl (3-chloro-2-oxopropyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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